molecular formula C9H16Cl2N2O4 B8007566 3-Amino-L-tyrosine HCl hydrate

3-Amino-L-tyrosine HCl hydrate

Cat. No.: B8007566
M. Wt: 287.14 g/mol
InChI Key: ITQBVYBSXFBTJX-UHFFFAOYSA-N
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Description

3-Amino-L-tyrosine HCl hydrate is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid This compound is characterized by the presence of an amino group at the third position of the tyrosine molecule, along with a hydrochloride hydrate form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-L-tyrosine HCl hydrate typically involves the derivatization of L-tyrosine. One common method includes the use of enzymatic biocatalysts to introduce the amino group at the third position of the tyrosine molecule. This process can be carried out under mild reaction conditions, making it an efficient and environmentally friendly approach .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzymatic catalysis. These methods offer high specificity and yield, making them suitable for large-scale production. The use of microbial fermentation allows for the production of enantiomerically pure compounds, which is essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-L-tyrosine HCl hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-L-tyrosine HCl hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme activity and protein interactions.

    Medicine: Investigated for its potential cytotoxic effects on cancer cells and its role in inhibiting the growth of certain pathogens.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of 3-Amino-L-tyrosine HCl hydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of tyrosine-sensitive mutants by interfering with the biosynthesis of tyrosine. Additionally, it exhibits cytotoxic effects on certain cancer cells by inducing oxidative stress and disrupting cellular metabolism .

Comparison with Similar Compounds

    L-tyrosine: The parent compound, which lacks the amino group at the third position.

    3,4-Dihydroxyphenylalanine (DOPA): A derivative of tyrosine with hydroxyl groups at the third and fourth positions.

    Tyramine: A decarboxylated derivative of tyrosine.

Uniqueness: 3-Amino-L-tyrosine HCl hydrate is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQBVYBSXFBTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945964
Record name 3-Aminotyrosine--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23279-22-3
Record name 3-Amino-L-tyrosine dihydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023279223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminotyrosine--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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